molecular formula C12H10N2O3 B6413562 6-Amino-3-(3-hydroxyphenyl)picolinic acid, 95% CAS No. 1258618-10-8

6-Amino-3-(3-hydroxyphenyl)picolinic acid, 95%

Cat. No. B6413562
CAS RN: 1258618-10-8
M. Wt: 230.22 g/mol
InChI Key: HSEZELLQZJIVAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-3-(3-hydroxyphenyl)picolinic acid (6-AHPPA) is a natural product derived from the fermentation of certain microorganisms. It is a white crystalline powder with a molecular weight of 222.27 g/mol. 6-AHPPA is a versatile compound with a wide range of applications in the pharmaceutical and biotechnology industries. It is used in the synthesis of drugs, as an intermediate in the synthesis of other compounds, and as a reagent in laboratory experiments. In addition, 6-AHPPA has been studied for its potential therapeutic applications, including its ability to inhibit the growth of certain bacteria and fungi, and to modulate the immune response.

Scientific Research Applications

6-Amino-3-(3-hydroxyphenyl)picolinic acid, 95% has a wide range of scientific research applications. It is used as a reagent in laboratory experiments, as an intermediate in the synthesis of other compounds, and as a substrate for enzymatic reactions. In addition, 6-Amino-3-(3-hydroxyphenyl)picolinic acid, 95% has been studied for its potential therapeutic applications, including its ability to inhibit the growth of certain bacteria and fungi, and to modulate the immune response.

Mechanism of Action

The exact mechanism of action of 6-Amino-3-(3-hydroxyphenyl)picolinic acid, 95% is still under investigation. However, it is believed that 6-Amino-3-(3-hydroxyphenyl)picolinic acid, 95% may act as an inhibitor of certain enzymes involved in the biosynthesis of certain molecules, such as prostaglandins. In addition, 6-Amino-3-(3-hydroxyphenyl)picolinic acid, 95% has been shown to inhibit the growth of certain bacteria and fungi, suggesting that it may act as an antimicrobial agent.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Amino-3-(3-hydroxyphenyl)picolinic acid, 95% have yet to be fully elucidated. However, in vitro studies have shown that 6-Amino-3-(3-hydroxyphenyl)picolinic acid, 95% has a variety of effects on cells, including the inhibition of certain enzymes involved in the biosynthesis of certain molecules, such as prostaglandins. In addition, 6-Amino-3-(3-hydroxyphenyl)picolinic acid, 95% has been shown to modulate the immune response, suggesting that it may have potential therapeutic applications.

Advantages and Limitations for Lab Experiments

The use of 6-Amino-3-(3-hydroxyphenyl)picolinic acid, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is readily available from commercial suppliers. In addition, the chemical and enzymatic synthesis methods for 6-Amino-3-(3-hydroxyphenyl)picolinic acid, 95% are well established, making it easy to obtain a pure product. However, there are some limitations to using 6-Amino-3-(3-hydroxyphenyl)picolinic acid, 95% in laboratory experiments. For example, the exact mechanism of action of 6-Amino-3-(3-hydroxyphenyl)picolinic acid, 95% is still unknown, and its biochemical and physiological effects have yet to be fully elucidated.

Future Directions

There are several potential future directions for 6-Amino-3-(3-hydroxyphenyl)picolinic acid, 95% research. The exact mechanism of action of 6-Amino-3-(3-hydroxyphenyl)picolinic acid, 95% should be further investigated, as this could lead to potential therapeutic applications. In addition, further research should be conducted to explore the biochemical and physiological effects of 6-Amino-3-(3-hydroxyphenyl)picolinic acid, 95%, as this could lead to a better understanding of its potential therapeutic applications. Finally, more research should be done to explore the potential of 6-Amino-3-(3-hydroxyphenyl)picolinic acid, 95% as an antimicrobial agent, as this could lead to the development of new drugs to treat infectious diseases.

Synthesis Methods

6-Amino-3-(3-hydroxyphenyl)picolinic acid, 95% can be synthesized by either chemical or enzymatic methods. The chemical synthesis of 6-Amino-3-(3-hydroxyphenyl)picolinic acid, 95% usually involves the reaction of an aldehyde with an amine in the presence of an acid catalyst. The enzymatic synthesis of 6-Amino-3-(3-hydroxyphenyl)picolinic acid, 95% is carried out using the enzyme tyrosinase, which catalyzes the oxidation of tyrosine to 6-Amino-3-(3-hydroxyphenyl)picolinic acid, 95%. The enzymatic synthesis of 6-Amino-3-(3-hydroxyphenyl)picolinic acid, 95% is more efficient than the chemical synthesis and produces a purer product.

properties

IUPAC Name

6-amino-3-(3-hydroxyphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c13-10-5-4-9(11(14-10)12(16)17)7-2-1-3-8(15)6-7/h1-6,15H,(H2,13,14)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSEZELLQZJIVAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=C(N=C(C=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-3-(3-hydroxyphenyl)picolinic acid

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